molecular formula C18H23FN2O5 B5119631 1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate

1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate

Cat. No. B5119631
M. Wt: 366.4 g/mol
InChI Key: SFLMMLUMERWTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a potent agonist of the cannabinoid receptors, which are responsible for the regulation of various physiological processes in the body. JWH-018 is often used as a research chemical to study the effects of cannabinoids on the body.

Mechanism of Action

1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate acts as a potent agonist of the cannabinoid receptors, which are located throughout the body. These receptors are responsible for the regulation of various physiological processes, including pain sensation, mood, appetite, and immune function. When 1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate binds to these receptors, it activates a signaling pathway that leads to the effects associated with cannabinoid use.
Biochemical and Physiological Effects:
1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate has been shown to have a range of effects on the body, including analgesia, sedation, and euphoria. It has also been shown to affect immune function and inflammation. 1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. It has also been shown to have a lower affinity for the CB2 receptor, which is primarily involved in immune function.

Advantages and Limitations for Lab Experiments

1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate is a useful tool for studying the effects of cannabinoids on the body. It has a high affinity for the cannabinoid receptors, which makes it a potent agonist. However, it is important to note that 1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate is a synthetic compound and may not accurately reflect the effects of natural cannabinoids on the body. Additionally, the use of 1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate in lab experiments may be limited by its legal status in some countries.

Future Directions

There are many potential future directions for research involving 1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic potential. Another area of interest is the study of the effects of cannabinoids on various physiological processes, including pain sensation, mood, and immune function. Additionally, the development of new methods for synthesizing 1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate and related compounds may lead to the discovery of new compounds with unique properties.

Synthesis Methods

1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate is synthesized using a multi-step process that involves the reaction of various chemicals. The starting material is 1-pentyl-3-(2-fluorophenyl)indole, which is reacted with 1-bromo-5-methylhexane to form 1-(5-bromopentyl)-3-(2-fluorophenyl)indole. This intermediate is then reacted with methylmagnesium bromide to form 1-(5-methylhexyl)-3-(2-fluorophenyl)indole. The final step involves the reaction of this intermediate with oxalyl chloride to form 1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate oxalate.

Scientific Research Applications

1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate is primarily used as a research chemical to study the effects of cannabinoids on the body. It is often used as a reference compound for the development of new synthetic cannabinoids. 1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate has been shown to have a high affinity for the cannabinoid receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes.

properties

IUPAC Name

1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethylpyrazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O.C2H2O4/c1-13-12-14(2)19(18-13)10-6-3-7-11-20-16-9-5-4-8-15(16)17;3-1(4)2(5)6/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLMMLUMERWTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCCCOC2=CC=CC=C2F)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2-Fluorophenoxy)pentyl]-3,5-dimethylpyrazole;oxalic acid

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